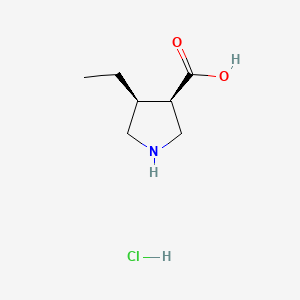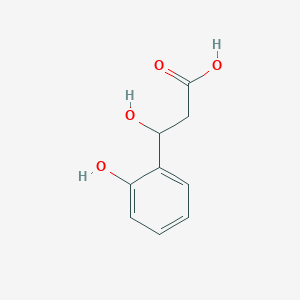![molecular formula C14H7F6NO3 B13430816 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene](/img/structure/B13430816.png)
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitro group This compound is notable for its unique structural features, which include a trifluoromethyl group and multiple fluorine substitutions on the aromatic ring
Métodos De Preparación
The synthesis of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene typically involves several steps, including the introduction of fluorine atoms and the formation of the nitro group. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the aromatic ring. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. Industrial production methods may involve optimized reaction conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride (SnCl2).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms or the nitro group can be replaced by other substituents under appropriate conditions
Aplicaciones Científicas De Investigación
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Its unique structural features make it a valuable tool in studying the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties .
Mecanismo De Acción
The mechanism of action of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene can be compared with other fluorinated aromatic compounds, such as:
Trifluoromethylbenzene: Similar in having a trifluoromethyl group but lacks the additional fluorine and nitro substitutions.
Difluorobenzene: Contains two fluorine atoms on the aromatic ring but lacks the trifluoromethyl and nitro groups.
Nitrobenzene: Contains a nitro group but lacks the fluorine and trifluoromethyl substitutions
Propiedades
Fórmula molecular |
C14H7F6NO3 |
|---|---|
Peso molecular |
351.20 g/mol |
Nombre IUPAC |
1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene |
InChI |
InChI=1S/C14H7F6NO3/c1-6-2-12(11(21(22)23)5-8(6)15)24-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,1H3 |
Clave InChI |
KFCFIGUUMWGHAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


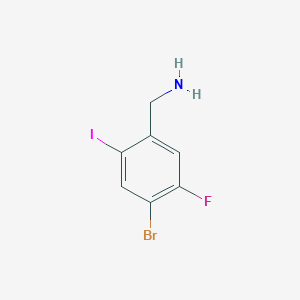
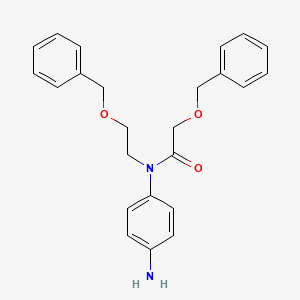
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]sulfanylmethylsulfanylcarbonyl]-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13430752.png)
![(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13430754.png)
![(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13430760.png)
![3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B13430766.png)
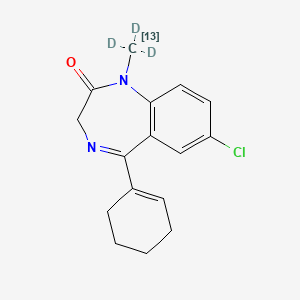
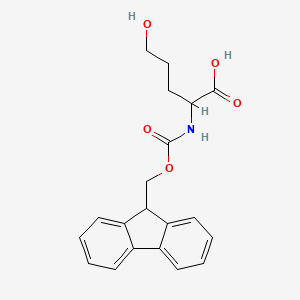
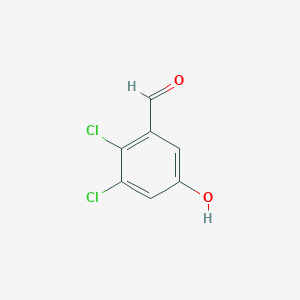
![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)
